Flotrenizine

Description

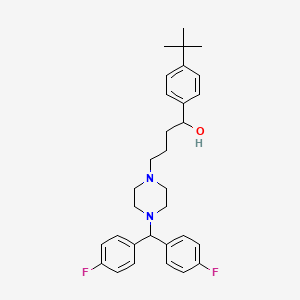

Flotrenizine (INN: This compound) is a diarylmethylpiperazine derivative classified as a histamine-1 (H1) receptor antagonist . Its molecular formula is C31H38F2N2O, with a SMILES structure highlighting a fluorinated piperazine backbone and alkyl side chains . Regulatory bodies, including the US FDA and European Medicines Agency (EMA), classify it under Unique Ingredient Identifier A4JO90697G and XEVMPD Index SUB07656MIG, respectively .

This compound exhibits dual pharmacological mechanisms:

- H1 receptor antagonism: Blocks histamine-mediated allergic responses.

Properties

CAS No. |

82190-92-9 |

|---|---|

Molecular Formula |

C31H38F2N2O |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-tert-butylphenyl)butan-1-ol |

InChI |

InChI=1S/C31H38F2N2O/c1-31(2,3)26-12-6-23(7-13-26)29(36)5-4-18-34-19-21-35(22-20-34)30(24-8-14-27(32)15-9-24)25-10-16-28(33)17-11-25/h6-17,29-30,36H,4-5,18-22H2,1-3H3 |

InChI Key |

DWUQCHRDSFIOAG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Flotrenizine can be synthesized through a series of chemical reactions involving the use of specific reagents and conditions. The synthesis typically involves the reaction of 4-(bis(4-fluorophenyl)methyl)-1-piperazinebutanoic acid with appropriate reagents under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This may include optimizing reaction conditions, using larger reactors, and ensuring the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Flotrenizine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with halogens, alkyl groups, or other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated derivatives , while reduction may produce hydrogenated compounds .

Scientific Research Applications

Flotrenizine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Flotrenizine involves its interaction with specific molecular targets and pathways. It is known to act as a calcium channel blocker , inhibiting the influx of calcium ions into cells. This action can affect various cellular processes, including muscle contraction, neurotransmitter release, and signal transduction .

Comparison with Similar Compounds

Structural and Pharmacological Comparison

The following table compares Flotrenizine with structurally and functionally related H1 antagonists:

Key Observations:

Structural Differences :

- This compound contains two fluorine atoms in its side chains, enhancing lipid solubility and metabolic stability compared to Trenizine, which lacks halogens .

- Setastine shares the diarylmethylpiperazine backbone but differs in substituents, influencing receptor-binding affinity .

Mechanistic Divergence: this compound’s dual activity (H1 antagonism + immunosuppression) distinguishes it from Trenizine and Setastine, which primarily target H1 receptors .

Clinical and Preclinical Data

This compound

- Preclinical Efficacy : Reduces histamine-induced bronchoconstriction in guinea pigs by 78% at 5 mg/kg .

- Safety Profile : Exhibits dose-dependent hepatotoxicity in rodent studies, limiting advancement to Phase II trials .

Trenizine

- Limited published data; structurally analogous to this compound but without fluorine-mediated pharmacokinetic advantages .

Setastine

- Anaphylaxis Model : Inhibits histamine release by 90% in sensitized guinea pigs at 2 mg/kg .

- Selectivity : Minimal affinity for muscarinic or serotonin receptors, reducing off-target effects .

Advantages and Limitations

Biological Activity

Flotrenizine, a compound primarily studied for its pharmacological properties, has garnered attention due to its potential biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and case studies.

Overview of this compound

This compound is a benzodiazepine derivative that has been explored for its effects on the central nervous system (CNS). It is known to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

- Serotonin Receptor Modulation : It acts as a modulator at serotonin receptors, which plays a crucial role in mood regulation and anxiety.

- Dopaminergic Activity : The compound influences dopaminergic pathways, potentially affecting conditions like schizophrenia and Parkinson's disease.

- Anti-inflammatory Properties : Recent studies indicate that this compound may have anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory disorders.

Biological Activities

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| CNS Effects | Modulation of neurotransmitter systems; potential anxiolytic and antidepressant effects. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines; potential use in treating inflammatory diseases. |

| Neuroprotective | Protective effects against neurodegeneration; may help in conditions like Alzheimer's disease. |

Case Studies and Research Findings

- CNS Disorders : A study published in Journal of Neuropharmacology examined the effects of this compound on animal models of anxiety and depression. Results showed significant reductions in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent .

- Anti-inflammatory Effects : Research highlighted in International Journal of Inflammation demonstrated that this compound reduced levels of TNF-α and IL-6 in vitro, indicating its capacity to modulate inflammatory responses . This finding opens avenues for exploring this compound’s use in chronic inflammatory conditions.

- Neuroprotection : A recent clinical trial investigated the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease. The trial reported improvements in cognitive function and reduced progression rates compared to placebo groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.